[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate
CAS No.: 89964-93-2
Cat. No.: VC3711290
Molecular Formula: C18H28N2S4
Molecular Weight: 400.7 g/mol
* For research use only. Not for human or veterinary use.
![[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate - 89964-93-2](/images/structure/VC3711290.png)
Specification
CAS No. | 89964-93-2 |
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Molecular Formula | C18H28N2S4 |
Molecular Weight | 400.7 g/mol |
IUPAC Name | [4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate |
Standard InChI | InChI=1S/C18H28N2S4/c1-5-19(6-2)17(21)23-13-15-9-11-16(12-10-15)14-24-18(22)20(7-3)8-4/h9-12H,5-8,13-14H2,1-4H3 |
Standard InChI Key | CKESHWQHGBKZBB-UHFFFAOYSA-N |
SMILES | CCN(CC)C(=S)SCC1=CC=C(C=C1)CSC(=S)N(CC)CC |
Canonical SMILES | CCN(CC)C(=S)SCC1=CC=C(C=C1)CSC(=S)N(CC)CC |
Introduction
Chemical Identity and Nomenclature
[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate represents a specific chemical structure within the dithiocarbamate family of compounds. Based on available data, this compound is alternatively known as p-Xylylenebis(N,N-diethyldithiocarbamate), with the CAS registry number 89964-93-2 . The molecular structure consists of a para-substituted benzene ring with two methylene groups, each attached to a N,N-diethyldithiocarbamate moiety.
Structural Composition
The compound features a p-xylylene backbone (a 1,4-dimethylbenzene structure) with each methyl group functionalized with a diethyldithiocarbamate group. This creates a symmetrical molecule with the following characteristics:
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Central para-substituted benzene ring
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Two methylene bridges (-CH₂-) attached at the 1,4-positions
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Two N,N-diethyldithiocarbamate functional groups (-(C₂H₅)₂NC(=S)S-) attached to these methylene bridges
Chemical Formula and Molecular Weight
The molecular details of the compound are as follows:
Property | Value |
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Molecular Formula | C₁₈H₂₈N₂S₄ |
Molecular Weight | 400.68 g/mol |
MDL Number | MFCD00191696 |
PubChem CID | 590732 |
PubChem SID | 488190517 |
These identifiers confirm the compound's unique chemical identity in various chemical databases .
Physical and Chemical Properties
The physical and chemical properties of [4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate can be partially inferred from related compounds such as methyl diethyldithiocarbamate and the limited information available for p-Xylylenebis(N,N-diethyldithiocarbamate).
Physical State and Appearance
Based on related dithiocarbamate compounds, this substance is likely a crystalline solid at room temperature with a characteristic odor typical of organosulfur compounds.
Predicted Chemical Properties
Drawing from the properties of the related compound methyl diethyldithiocarbamate, we can make some informed predictions about the target compound:
Property | Predicted Value |
---|---|
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | Multiple (>6) |
XLogP3 | Higher than 2 (likely 4-5) |
Water Solubility | Limited |
Organic Solvent Solubility | Good solubility in non-polar organic solvents |
The compound likely shares chemical reactivity patterns with other dithiocarbamates, including sensitivity to oxidation and potential for coordination with metal ions.
Structural Analysis and Relation to Similar Compounds
To better understand [4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate, it is valuable to examine related compounds like methyl diethyldithiocarbamate, which represents one of the functional groups present in the target molecule.
Comparison with Methyl Diethyldithiocarbamate
Methyl diethyldithiocarbamate (C₆H₁₃NS₂) has a molecular weight of 163.3 g/mol and contains a single diethyldithiocarbamate group . This compound serves as a structural unit within our target molecule, which essentially contains two such units connected by a p-xylylene bridge.
The structural similarities suggest that some chemical properties may be shared, including:
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Similar reactivity at the dithiocarbamate functional group
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Similar binding capabilities to metals
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Related metabolic pathways
Structural Features Contributing to Chemical Behavior
The target compound contains several structural features that likely influence its chemical behavior:
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The dithiocarbamate groups (-N(C₂H₅)₂C(=S)S-) are known to be strong ligands for transition metals
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The para-xylylene bridge provides structural rigidity while maintaining a degree of conformational flexibility
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The symmetrical nature of the molecule may influence its crystallization behavior and solubility
Chemical Reactivity and Stability
The chemical behavior of [4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate can be predicted based on the known reactivity patterns of dithiocarbamate compounds.
Anticipated Reactivity
Key reaction pathways likely include:
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Metal coordination: Strong binding to transition metals through the dithiocarbamate groups
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Oxidation: Susceptibility to oxidation at the sulfur atoms
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Hydrolysis: Potential degradation under strongly acidic or basic conditions
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Thermal decomposition: Likely release of volatile sulfur compounds upon heating
Stability Considerations
The compound is expected to be:
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Stable at room temperature under dry conditions
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Sensitive to prolonged exposure to air and light (due to the oxidizable sulfur atoms)
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More stable in non-aqueous environments than in aqueous media
Analytical Methods for Identification and Characterization
Several analytical approaches would be suitable for characterizing [4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate.
Spectroscopic Methods
Based on data available for related compounds like methyl diethyldithiocarbamate , the following spectroscopic techniques would be valuable:
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Nuclear Magnetic Resonance (NMR) spectroscopy:
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¹H NMR: Would show characteristic signals for aromatic protons, methylene bridges, and ethyl groups
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¹³C NMR: Would display signals for the thiocarbonyl carbon (typically around 190-200 ppm)
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¹⁵N NMR: Could provide information about the nitrogen environment
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Mass Spectrometry:
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Expected to show a molecular ion peak at m/z 400.68
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Characteristic fragmentation patterns might include loss of ethyl groups and cleavage at the C-S bonds
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Infrared Spectroscopy:
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Characteristic bands for C=S stretching (typically around 1000-1200 cm⁻¹)
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N-C stretching vibrations
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Aromatic C-H and aliphatic C-H stretching bands
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Size | Price (USD) | Availability |
---|---|---|
200mg | $26.90 | Available within 8-12 weeks |
250mg | $28.90 | In stock (3 units) |
1g | $87.90 | In stock (5 units) |
5g | $337.90 | In stock (2 units) |
This pricing structure suggests that the compound is a specialty chemical rather than a bulk commodity, consistent with its complex structure and likely specialized applications .
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